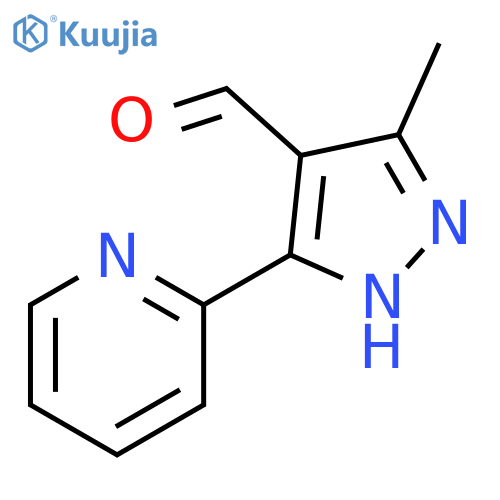Cas no 27305-68-6 (5-methyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde)

27305-68-6 structure
商品名:5-methyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde
5-methyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 5-methyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde
- 1H-Pyrazole-4-carboxaldehyde, 3-methyl-5-(2-pyridinyl)-
- 5-methyl-3-pyridin-2-yl-1H-pyrazole-4-carbaldehyde
- AKOS026722267
- starbld0014934
- 27305-68-6
- F2198-2778
-
- インチ: 1S/C10H9N3O/c1-7-8(6-14)10(13-12-7)9-4-2-3-5-11-9/h2-6H,1H3,(H,12,13)
- InChIKey: LPZXLJPVIYLEEV-UHFFFAOYSA-N
- ほほえんだ: N1C(C2=NC=CC=C2)=C(C=O)C(C)=N1
計算された属性
- せいみつぶんしりょう: 187.074561919g/mol
- どういたいしつりょう: 187.074561919g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 210
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 58.6Ų
じっけんとくせい
- 密度みつど: 1.269±0.06 g/cm3(Predicted)
- ふってん: 431.4±45.0 °C(Predicted)
- 酸性度係数(pKa): 9.62±0.19(Predicted)
5-methyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | M266146-1g |
5-methyl-3-(pyridin-2-yl)-1h-pyrazole-4-carbaldehyde |
27305-68-6 | 1g |
$ 635.00 | 2022-06-04 | ||
| Life Chemicals | F2198-2778-0.25g |
5-methyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde |
27305-68-6 | 95%+ | 0.25g |
$396.0 | 2023-09-06 | |
| Life Chemicals | F2198-2778-10g |
5-methyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde |
27305-68-6 | 95%+ | 10g |
$1844.0 | 2023-09-06 | |
| Life Chemicals | F2198-2778-0.5g |
5-methyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde |
27305-68-6 | 95%+ | 0.5g |
$417.0 | 2023-09-06 | |
| Life Chemicals | F2198-2778-5g |
5-methyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde |
27305-68-6 | 95%+ | 5g |
$1317.0 | 2023-09-06 | |
| Life Chemicals | F2198-2778-2.5g |
5-methyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde |
27305-68-6 | 95%+ | 2.5g |
$878.0 | 2023-09-06 | |
| Life Chemicals | F2198-2778-1g |
5-methyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde |
27305-68-6 | 95%+ | 1g |
$439.0 | 2023-09-06 | |
| TRC | M266146-100mg |
5-methyl-3-(pyridin-2-yl)-1h-pyrazole-4-carbaldehyde |
27305-68-6 | 100mg |
$ 115.00 | 2022-06-04 | ||
| TRC | M266146-500mg |
5-methyl-3-(pyridin-2-yl)-1h-pyrazole-4-carbaldehyde |
27305-68-6 | 500mg |
$ 410.00 | 2022-06-04 |
5-methyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde 関連文献
-
Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909
-
Marcin Kwit,Beata Zabicka,Jacek Gawronski Dalton Trans., 2009, 6783-6789
-
Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198
-
Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096
-
Waduge Indika S. Galpothdeniya,Frank R. Fronczek,Mingyan Cong,Nimisha Bhattarai,Noureen Siraj,Isiah M. Warner J. Mater. Chem. B, 2016,4, 1414-1422
27305-68-6 (5-methyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde) 関連製品
- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)
- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)
- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)
- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)
- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)
- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)
- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)
- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)
- 73024-80-3(5-(Hexadecanoylamino)fluorescein)
- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)
推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
